molecular formula C20H44N2O7S B15175757 Diammonium 1-hexadecyl 2-sulphonatosuccinate CAS No. 94236-94-9

Diammonium 1-hexadecyl 2-sulphonatosuccinate

Cat. No.: B15175757
CAS No.: 94236-94-9
M. Wt: 456.6 g/mol
InChI Key: FOIBHKKRXICHDQ-UHFFFAOYSA-N
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Description

Diammonium 1-hexadecyl 2-sulphonatosuccinate is a chemical compound with the molecular formula C20H44N2O7S and a molar mass of 456.63756 g/mol . It is known for its surfactant properties, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 1-hexadecyl 2-sulphonatosuccinate typically involves the reaction of hexadecyl alcohol with maleic anhydride to form 1-hexadecyl maleate. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to yield 1-hexadecyl 2-sulphonatosuccinate. Finally, the sulphonated product is neutralized with ammonium hydroxide to form the diammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Diammonium 1-hexadecyl 2-sulphonatosuccinate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to its corresponding alcohol derivative.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone derivative.

    Reduction: The major product is 1-hexadecyl succinate.

    Substitution: Various substituted succinates depending on the nucleophile used.

Scientific Research Applications

Diammonium 1-hexadecyl 2-sulphonatosuccinate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of diammonium 1-hexadecyl 2-sulphonatosuccinate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in its applications in chemistry, biology, and industry.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.

    Cetyltrimethylammonium bromide: A quaternary ammonium compound with surfactant properties.

    Triton X-100: A nonionic surfactant commonly used in laboratory settings.

Uniqueness

Diammonium 1-hexadecyl 2-sulphonatosuccinate is unique due to its specific combination of a long alkyl chain and a sulfonate group, which provides distinct surfactant properties. Its diammonium salt form also offers advantages in terms of solubility and stability compared to other surfactants.

Properties

CAS No.

94236-94-9

Molecular Formula

C20H44N2O7S

Molecular Weight

456.6 g/mol

IUPAC Name

diazanium;4-hexadecoxy-4-oxo-3-sulfonatobutanoate

InChI

InChI=1S/C20H38O7S.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-20(23)18(17-19(21)22)28(24,25)26;;/h18H,2-17H2,1H3,(H,21,22)(H,24,25,26);2*1H3

InChI Key

FOIBHKKRXICHDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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